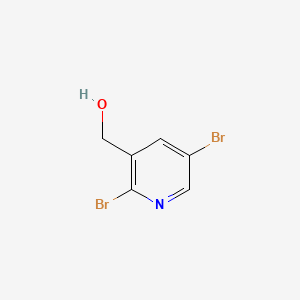

(2,5-Dibromopyridin-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dibromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWSAQIWSUIQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855975 | |

| Record name | (2,5-Dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227490-32-5 | |

| Record name | (2,5-Dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2,5-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromopyridin-3-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of two bromine atoms and a primary alcohol functional group on the pyridine scaffold. These features allow for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and characterization data.

Chemical and Physical Properties

Table 1: Predicted and General Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₅Br₂NO | Calculated |

| Molecular Weight | 266.92 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from similar compounds |

| Melting Point | Not reported | Expected to be higher than related monobrominated analogs |

| Boiling Point | Not reported | Likely to decompose at high temperatures |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Inferred from functional groups |

| CAS Number | Not definitively assigned in public databases | - |

Synthesis and Experimental Protocols

A plausible and documented synthetic route to this compound involves a two-step process starting from 2,5-dibromopyridine:

-

Formylation: Introduction of a formyl group at the 3-position of 2,5-dibromopyridine.

-

Reduction: Reduction of the resulting 2,5-dibromo-3-pyridinecarboxaldehyde to the corresponding alcohol.

A specific literature procedure describes the selective monolithiation of 2,5-dibromopyridine at the 2-position, followed by formylation with dimethylformamide (DMF) and subsequent in-situ reduction with sodium borohydride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Lithiation and Formylation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous toluene to make a dilute solution (e.g., 0.017 M).[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.2 eq) in hexanes dropwise to the stirred solution. The reaction mixture is typically stirred for a short period at this temperature to ensure complete lithiation. The low concentration and non-coordinating solvent favor lithiation at the 2-position.[1]

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

In-situ Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups: the two bromine atoms and the primary alcohol.

-

Bromine Atoms: The bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring. The bromine at the 2-position is generally more reactive towards lithiation.[1]

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to other functional groups, such as ethers, esters, or halides, for further synthetic manipulations.

Diagram 2: Reactivity Map

Caption: Reactivity of this compound's functional groups.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the two protons of the CH₂OH group. - A singlet for the proton of the OH group (can be broad and exchangeable with D₂O). - Two singlets in the aromatic region for the two pyridine ring protons. |

| ¹³C NMR | - A signal for the CH₂OH carbon. - Four signals in the aromatic region for the pyridine ring carbons (two of which will be directly attached to bromine). |

| Mass Spectrometry (MS) | - A molecular ion peak cluster characteristic of a compound containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and methylene groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibrations in the fingerprint region. |

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Applications in Drug Discovery

Brominated pyridines are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including anticancer and antimicrobial effects.[3] The pyridine scaffold is a common motif in many FDA-approved drugs.[3] this compound serves as a key intermediate for the synthesis of novel, highly substituted pyridine derivatives. The ability to selectively functionalize the bromine and hydroxyl groups allows for the creation of diverse chemical libraries for screening against various biological targets. The introduction of bromine atoms can enhance the lipophilicity and binding affinity of a molecule to its target protein.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on data for similar brominated pyridines, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Although comprehensive data on its properties are scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles and literature on related compounds. The strategic placement of its functional groups offers a platform for the generation of diverse molecular architectures, making it a compound of high interest for researchers in drug discovery and medicinal chemistry. Further investigation into its specific properties and biological activities is warranted.

References

An In-depth Technical Guide to (2,5-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (2,5-Dibromopyridin-3-yl)methanol is not a commercially available product with a registered CAS number based on available data. This guide provides a hypothesized synthetic route and predicted properties based on established chemical principles and data from structurally related compounds. All experimental work should be conducted by qualified professionals with appropriate safety precautions.

Introduction

This compound is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with a hydroxymethyl group at the 3 position, offers multiple sites for functionalization through various organic reactions. This technical guide outlines a plausible synthetic pathway for obtaining this compound, details the necessary experimental protocols, and provides a summary of its predicted physicochemical properties.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in methanol, ethanol, and chlorinated solvents. |

| CAS Number | Not assigned |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound starts from the commercially available 2,5-dibromo-3-methylpyridine. The synthesis involves a two-step process: radical bromination of the methyl group followed by hydrolysis of the resulting benzylic bromide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-2,5-dibromopyridine

This procedure is based on standard protocols for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

2,5-Dibromo-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromo-3-methylpyridine (1 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2,5-dibromopyridine.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the benzylic bromide to the corresponding alcohol.

Materials:

-

3-(Bromomethyl)-2,5-dibromopyridine (from Step 1)

-

Acetone

-

Water

-

Calcium carbonate (optional, to neutralize HBr formed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 3-(bromomethyl)-2,5-dibromopyridine in a mixture of acetone and water.

-

Add calcium carbonate (optional).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms. The ¹H NMR should show a characteristic singlet for the CH₂OH protons and two distinct signals for the aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of the O-H stretch of the alcohol group.

Applications in Research and Development

This compound is a promising intermediate for the synthesis of more complex molecules. The bromine atoms can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing further avenues for molecular elaboration. These properties make it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Caption: Potential synthetic transformations of this compound.

Spectroscopic Profile of (2,5-Dibromopyridin-3-yl)methanol: A Technical Overview

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for (2,5-Dibromopyridin-3-yl)methanol. These predictions are derived from the known spectral data of related brominated pyridine derivatives and compounds containing similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.0 - 8.2 | d | ~ 2-3 |

| H-6 | ~ 8.5 - 8.7 | d | ~ 2-3 |

| -CH₂- | ~ 4.7 | s | - |

| -OH | Variable | br s | - |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 140 - 145 |

| C-3 | ~ 135 - 140 |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 150 - 155 |

| -CH₂OH | ~ 60 - 65 |

Predicted solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (primary alcohol) | ~ 1050 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 267, 269, 271 | Molecular ion with characteristic isotopic pattern for two bromine atoms. |

| [M-H₂O]⁺ | 249, 251, 253 | Loss of water. |

| [M-CH₂OH]⁺ | 236, 238, 240 | Loss of the hydroxymethyl group. |

Ionization method: Electron Ionization (EI).

General Experimental Protocols

The following are generalized experimental procedures for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a spectrum could be recorded from a thin film of the sample deposited on a salt plate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) to induce fragmentation. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be recorded. The isotopic distribution pattern for ions containing bromine would be a key diagnostic feature.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Stability and Storage of (2,5-Dibromopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and storage of (2,5-Dibromopyridin-3-yl)methanol. Due to a lack of specific studies on this particular compound, this guide consolidates data from analogous brominated pyridine and pyridylmethanol derivatives to infer its stability profile and provide best-practice recommendations for its handling and storage.

Chemical Identity and Properties

This compound is a halogenated pyridylmethanol derivative. While specific, experimentally determined properties for this compound are not widely published, data for similar structures provide valuable insights.

| Property | Inferred Data for this compound | Citation |

| Molecular Formula | C₆H₅Br₂NO | |

| Molecular Weight | 266.92 g/mol | |

| Appearance | Likely a solid at room temperature | [1] |

| Storage Temperature | 2-8°C recommended for analogous compounds | [1] |

Stability Profile

The stability of this compound is crucial for its use in research and drug development to ensure the integrity and reproducibility of experimental results. While direct stability data is unavailable, the following sections outline its expected stability based on the chemistry of related compounds.

General Chemical Stability

Brominated pyridine derivatives are generally stable under standard laboratory conditions. It is anticipated that this compound is stable at room temperature when protected from light and moisture.

Potential Degradation Pathways

Several degradation pathways could potentially affect the stability of this compound, primarily involving the bromine substituents and the methanol group.

-

Hydrolysis: The carbon-bromine bond on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or in the presence of certain catalysts. This would lead to the formation of hydroxypyridine derivatives.

-

Oxidation: The primary alcohol (methanol) group is susceptible to oxidation, which would convert it to the corresponding aldehyde or carboxylic acid. This can be initiated by atmospheric oxygen over long-term storage or by incompatible oxidizing agents.

-

Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[2] Photolytic cleavage of the C-Br bond can generate radical species, leading to a variety of degradation products.

-

Thermal Decomposition: While many pyridylmethanols exhibit good thermal stability, elevated temperatures can lead to decomposition.[3] For instance, the thermal decomposition of some metal-pyridylethylene complexes begins at temperatures around 275-350°C.[4]

-

Microbial Degradation: Pyridine and its derivatives can be subject to biodegradation by various microorganisms.[5][6] The rate and pathway of degradation are highly dependent on the specific substituents on the pyridine ring.[6]

A logical workflow for assessing the stability of this compound is presented below.

Caption: Proposed workflow for stability testing of this compound.

Recommended Storage Conditions

Based on information for analogous compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. | [1] |

| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | To prevent photodegradation. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the methanol group. | |

| Container | Tightly sealed container | To prevent moisture ingress and subsequent hydrolysis. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

As no specific stability studies for this compound have been published, this section provides a general experimental protocol for assessing its stability.

Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see section 4.2). Characterize any significant degradation products using LC-MS and NMR.

Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The logical relationship for handling and storing this compound to maintain its stability is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound and recommended mitigation strategies.

Conclusion

While specific stability data for this compound is not currently available in the public domain, a conservative approach to its storage and handling is recommended based on the known properties of analogous brominated pyridylmethanols. Storing the compound at 2-8°C, protected from light and moisture, and under an inert atmosphere is advisable to ensure its long-term stability. For critical applications, it is strongly recommended that researchers perform their own stability assessments using the methodologies outlined in this guide.

References

- 1. (3,6-Dibromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2,5-Dibromopyridin-3-yl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, potential synthesis, and handling of (2,5-Dibromopyridin-3-yl)methanol (CAS No. 1227490-32-5), a key intermediate for consideration in pharmaceutical and agrochemical research.

Commercial Availability

This compound is available from several specialized chemical suppliers. While pricing is typically provided upon request, the following table summarizes key information regarding its availability.

| Supplier | CAS Number | Purity | Available Quantities | Contact for Pricing |

| Falcon Life Sciences Pvt. Ltd. | 1227490-32-5 | ≥98% (HPLC)[1] | 5g, 25g, 50g, 100g, 500g, 1kg, 10kg[1] | Available upon request |

| Acmec Biochemical | 1227490-32-5 | 98% | Not specified | Available upon request |

| Bepharm.Ltd | 1227490-32-5 | 95% | 1g | Available upon request |

| BLD Pharm | 1227490-32-5 | Not specified | Not specified | Available upon request[2] |

| Chiba Pharmaceutical Science and technology Co, Ltd. | 1227490-32-5 | Not specified | Not specified | Available upon request[3] |

| BIOZOL | 1227490-32-5 | Not specified | Not specified | Available upon request[4] |

| Amaybio | 1227490-32-5 | ≥95% | 1g | Available upon request[5] |

Physicochemical Properties

| Property | Value |

| CAS Number | 1227490-32-5 |

| Molecular Formula | C₆H₅Br₂NO[3] |

| Appearance | Powder[1] |

| Storage | Store in a cool, dry place[1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 2,5-Dibromopyridine-3-carbaldehyde via Lithiation and Formylation

This step is adapted from procedures for selective lithiation of 2,5-dibromopyridine.[6] The solvent and concentration are critical for achieving the desired regioselectivity.

-

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for a specified period to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for a designated time before slowly warming to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2,5-dibromopyridine-3-carbaldehyde.

-

Step 2: Reduction of 2,5-Dibromopyridine-3-carbaldehyde to this compound

This is a standard reduction of an aldehyde to a primary alcohol.

-

Materials:

-

2,5-Dibromopyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Deionized water

-

Solvents for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve the 2,5-dibromopyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully add deionized water to quench the excess NaBH₄.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for acquiring and utilizing a research chemical.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for acquiring and using a research chemical.

Applications in Research and Drug Development

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug design.[7] Halogenated pyridines, such as this compound, serve as versatile building blocks for introducing the pyridine moiety into larger, more complex molecules. The bromine atoms can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of diverse chemical libraries for drug screening. The hydroxymethyl group provides a handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester. The use of deuterated pyridine building blocks, for instance, is a strategy employed in drug discovery to potentially improve metabolic stability.[8]

Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed synthesis protocol is based on established chemical principles and has not been experimentally validated. All chemical handling should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

References

- 1. This compound, CasNo.1227490-32-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 2. 1310416-58-0|(6-Bromo-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. Chiba Pharmaceutical Science and technology Co, Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. Product List | BIOZOL [biozol.de]

- 5. This compound - CAS:1227490-32-5 - 阿镁生物 [amaybio.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with (2,5-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of (2,5-Dibromopyridin-3-yl)methanol. The protocols and data presented are based on established methodologies for similar 2,5-dihalopyridine systems and serve as a comprehensive guide for the synthesis of novel substituted pyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures. This compound is a versatile building block, offering two reactive sites for selective functionalization. The bromine atoms at the C2 and C5 positions of the pyridine ring exhibit differential reactivity, allowing for controlled, stepwise, or double Suzuki couplings to introduce diverse aryl or vinyl substituents. The presence of the hydroxymethyl group at the C3 position offers a further point for chemical modification.

Regioselectivity in Suzuki Coupling of 2,5-Dibromopyridines

In Suzuki coupling reactions of 2,5-dibromopyridine derivatives, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic. Consequently, mono-substitution typically occurs preferentially at the 2-position. However, the choice of catalyst, ligands, and reaction conditions can influence and, in some cases, reverse this selectivity. For disubstitution, harsher reaction conditions or a higher excess of the boronic acid and catalyst are typically required.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected yields for the mono- and di-Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from reactions with analogous 2,5-dibromopyridine and 2,5-dibromo-3-substituted heterocyclic systems.

| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | (5-Bromo-2-phenylpyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | (5-Bromo-2-(4-methoxyphenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 3 | 4-Fluorophenylboronic acid | (5-Bromo-2-(4-fluorophenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 |

| 4 | Thiophene-2-boronic acid | (5-Bromo-2-(thiophen-2-yl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 14 | 78 |

| 5 | Phenylboronic acid | (2,5-Diphenylpyridin-3-yl)methanol | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 75 |

| 6 | 4-Methoxyphenylboronic acid | (2,5-Bis(4-methoxyphenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 79 |

Experimental Protocols

Note on the Hydroxymethyl Group: The free hydroxyl group in this compound may not interfere with the Suzuki coupling under standard basic conditions. However, for sensitive substrates or to avoid potential side reactions, protection of the hydroxyl group (e.g., as a silyl ether) may be considered. The following protocols assume the reaction is performed on the unprotected alcohol.

Protocol 1: Mono-Suzuki Coupling at the 2-Position

This protocol is designed for the selective mono-arylation of this compound at the C2 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized water

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the solvent mixture of Toluene:Ethanol:Water (4:1:1, 10 mL).

-

Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired (5-Bromo-2-arylpyridin-3-yl)methanol.

Protocol 2: Double Suzuki Coupling

This protocol is for the di-arylation of this compound at both the C2 and C5 positions.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-Dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, add ethyl acetate (30 mL) and water (30 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum.

-

Purify the residue by flash column chromatography on silica gel to yield the (2,5-Diarylpyridin-3-yl)methanol product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the general experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: A typical laboratory workflow for Suzuki coupling reactions.

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2,5-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of (2,5-Dibromopyridin-3-yl)methanol. The methodologies outlined herein are designed to facilitate the synthesis of 2-amino-5-bromo-3-(hydroxymethyl)pyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[2] When applied to dihalogenated pyridines, such as this compound, the reaction can be directed to achieve selective mono-amination.

Regioselectivity in the Amination of 2,5-Dihalopyridines

A key consideration in the Buchwald-Hartwig amination of 2,5-dihalopyridines is the regioselectivity of the C-N bond formation. Generally, the C2 position of the pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C5 position. This preference is attributed to the electronic properties of the pyridine ring, making the C2-Br bond more reactive.[3] Consequently, the Buchwald-Hartwig amination of this compound is expected to selectively yield the corresponding 2-amino-5-bromopyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of the closely related substrate, 2,5-dibromopyridine. This data serves as a valuable starting point for the optimization of reactions with this compound.

Table 1: Palladium-Catalyzed Mono-amination of 2,5-Dibromopyridine with Various Amines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 96[4] |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 85 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 78 |

| Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | THF | 65 | 16 | 91 |

| Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Dioxane | 100 | 20 | 82 |

Table 2: Screening of Reaction Parameters for the Mono-amination of 2,5-Dibromopyridine with Aniline

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 96[4] |

| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 92 |

| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 |

| Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 75 |

| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 94 |

| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 90 |

Experimental Protocols

General Protocol for the Selective Mono-amination of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C2 position. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stir bar and heating mantle/hot plate

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the amine to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-bromo-3-(hydroxymethyl)pyridine derivative.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for (2,5-Dibromopyridin-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromopyridin-3-yl)methanol is a versatile, di-halogenated pyridine derivative that holds significant potential as a building block in the synthesis of novel therapeutic agents. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of two bromine atoms at the 2- and 5-positions, along with a hydroxymethyl group at the 3-position, offers multiple points for chemical modification, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the strategic utilization of this compound in the discovery and development of new drug candidates, with a particular focus on kinase inhibitors.

The differential reactivity of the bromine atoms on the pyridine ring allows for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the bromine at the 5-position. This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules. The hydroxymethyl group provides an additional handle for modification or can participate in key hydrogen bonding interactions within the active site of a target protein.

Synthetic Utility and Strategy

The primary utility of this compound in medicinal chemistry lies in its application as a scaffold for the generation of libraries of compounds for high-throughput screening. A general synthetic strategy involves a two-step modification of the pyridine core, leveraging the differential reactivity of the two bromine atoms.

A proposed synthetic workflow is outlined below:

This sequential cross-coupling approach allows for the introduction of a wide variety of substituents at the 2- and 5-positions, enabling the fine-tuning of the molecule's pharmacological and pharmacokinetic properties.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,5-disubstituted pyridine scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors. Molecules derived from this compound can be designed to target the ATP-binding site of kinases, with the pyridine nitrogen acting as a hinge-binding element and the substituents at the 2- and 5-positions exploring different pockets of the active site.

Hypothetical Kinase Inhibition Data

The following table summarizes hypothetical in vitro activity of a series of compounds synthesized from this compound, targeting a hypothetical MAP Kinase (MAPK).

| Compound ID | R1 (at C2) | R2 (at C5) | MAPK IC50 (nM) |

| DBP-001 | Phenyl | - | 1500 |

| DBP-002 | 4-Fluorophenyl | - | 850 |

| DBP-003 | Phenyl | Ethynylphenyl | 250 |

| DBP-004 | 4-Fluorophenyl | Ethynylphenyl | 75 |

| DBP-005 | 4-Morpholinophenyl | Ethynylphenyl | 25 |

Targeted Signaling Pathway

Kinase inhibitors derived from this scaffold could potentially modulate signaling pathways critical for cell proliferation and survival, such as the MAP Kinase pathway.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive 2-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.05 eq.) to the flask under the inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (5-bromo-2-arylpyridin-3-yl)methanol.

Protocol 2: Sonogashira Cross-Coupling at the C5-Position

This protocol details the subsequent coupling of an alkyne at the 5-position of the mono-substituted intermediate.

Materials:

-

(5-Bromo-2-arylpyridin-3-yl)methanol

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.03 equivalents)

-

CuI (0.06 equivalents)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add (5-bromo-2-arylpyridin-3-yl)methanol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed THF and TEA.

-

Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted pyridin-3-yl)methanol derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds

-

Target kinase enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the target kinase enzyme, and the inhibitor dilutions. Include "no enzyme" and "no inhibitor" controls.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active molecules. The strategic placement of its functional groups allows for a controlled and divergent synthetic approach to generate compound libraries with significant chemical diversity. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the potential of this scaffold in the development of new therapeutics, particularly in the area of kinase inhibition.

Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines from (2,5-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic guide and detailed protocols for the synthesis of a diverse library of trisubstituted pyridines, starting from the versatile building block, (2,5-Dibromopyridin-3-yl)methanol. The methodologies described herein leverage regioselective palladium-catalyzed cross-coupling reactions and subsequent functionalization of the hydroxymethyl group, offering multiple pathways to novel chemical entities for drug discovery and development.

The pyridine scaffold is a highly privileged motif in medicinal chemistry, and the ability to introduce substituents at three distinct positions with precision is of paramount importance for structure-activity relationship (SAR) studies.[1][2] The strategies outlined below provide a robust framework for accessing 2,3,5-trisubstituted pyridine analogs, which have shown potential as potent inhibitors in various signaling pathways.[3]

Synthetic Strategy Overview

The synthetic approach is centered on the sequential functionalization of the 2, 5, and 3-positions of the pyridine ring. The bromine atoms at the C2 and C5 positions serve as handles for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The hydroxymethyl group at the C3 position can be protected and carried through the coupling steps or oxidized to an aldehyde to enable further diversification through reactions like Grignard additions, Wittig olefinations, and reductive aminations.

The regioselectivity of the cross-coupling reactions is a key consideration. In many instances, the C2 position of the pyridine ring is more reactive towards palladium-catalyzed couplings than the C5 position, allowing for a sequential and controlled introduction of different substituents.[4]

Part 1: Protection of the Hydroxymethyl Group

To prevent interference of the acidic proton of the hydroxymethyl group with organometallic reagents or strong bases used in subsequent steps, it is often necessary to protect it. Silyl ethers are a common and reliable choice for protecting alcohols due to their ease of formation and selective removal under mild conditions.[5][6][7] A frequently used silyl ether protecting group is the tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocol: TBDMS Protection of this compound

This protocol describes the protection of the primary alcohol as a TBDMS ether.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

| Reactant | Reagents and Conditions | Typical Yield |

| This compound | TBDMS-Cl, Imidazole, DMF, Room Temperature, 12-16 h | 90-98% |

Part 2: Sequential Palladium-Catalyzed Cross-Coupling Reactions

With the hydroxymethyl group protected, the 2- and 5-positions can be sequentially functionalized using a variety of palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]

This protocol describes the selective introduction of an aryl or heteroaryl group at the C2 position.

Materials:

-

TBDMS-protected this compound

-

Aryl or heteroaryl boronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine the TBDMS-protected this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-5-bromo-3-(TBDMS-oxymethyl)pyridine.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |

| TBDMS-protected this compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 70-90% |

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a variety of primary or secondary amines to the pyridine core.[4][9]

This protocol details the introduction of an amino group at the C2 position.

Materials:

-

TBDMS-protected this compound

-

Primary or secondary amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill with an inert gas.

-

Add a solution of the TBDMS-protected this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

-

Heat the mixture at 100-110 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 2-amino-5-bromo-3-(TBDMS-oxymethyl)pyridine derivative.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| TBDMS-protected this compound | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 65-85% |

C. Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds by reacting the bromopyridine with a terminal alkyne.[10][11][12]

This protocol outlines the introduction of an alkynyl group at the C2 position.

Materials:

-

TBDMS-protected this compound

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask, dissolve the TBDMS-protected this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and Et₃N (2:1 v/v).

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 8-16 hours.

-

Once the reaction is complete, filter the mixture through Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 2-alkynyl-5-bromo-3-(TBDMS-oxymethyl)pyridine.

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base/Solvent | Typical Yield |

| TBDMS-protected this compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/THF | 75-95% |

Part 3: Functionalization of the C3-Hydroxymethyl Group

The hydroxymethyl group at the C3 position offers a valuable point for further diversification. This can be achieved by oxidizing the alcohol to an aldehyde, which can then undergo a variety of subsequent reactions.

A. Oxidation of the Hydroxymethyl Group

A mild oxidation is required to convert the primary alcohol to an aldehyde without affecting the other functional groups on the pyridine ring.[4][9][13][14][15]

This protocol describes the oxidation of the hydroxymethyl group to an aldehyde.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to obtain 2,5-Dibromo-3-formylpyridine.

| Substrate | Reagent | Solvent | Typical Yield |

| This compound | Dess-Martin periodinane | DCM | 85-95% |

B. Diversification of the Aldehyde

The resulting 2,5-Dibromo-3-formylpyridine is a key intermediate for introducing further diversity.

The addition of Grignard reagents to the aldehyde will generate secondary alcohols.[10][16][17][18]

Materials:

-

2,5-Dibromo-3-formylpyridine

-

Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve 2,5-Dibromo-3-formylpyridine (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add the Grignard reagent (1.2 eq) dropwise.

-

Stir at 0 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography.

The Wittig reaction converts the aldehyde to an alkene.[11][19][20][21][22]

Materials:

-

2,5-Dibromo-3-formylpyridine

-

Wittig reagent (e.g., Methyltriphenylphosphonium bromide) (1.5 eq)

-

Strong base (e.g., n-Butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Suspend the phosphonium salt (1.5 eq) in anhydrous THF.

-

Cool to 0 °C and add the strong base dropwise to form the ylide.

-

Stir for 30 minutes, then add a solution of 2,5-Dibromo-3-formylpyridine (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with water and extract with diethyl ether.

-

Dry, concentrate, and purify the product by column chromatography.

Reductive amination introduces a new amino group by reacting the aldehyde with an amine in the presence of a reducing agent.[2][12][23][24]

Materials:

-

2,5-Dibromo-3-formylpyridine

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 2,5-Dibromo-3-formylpyridine (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.

-

Stir for 30 minutes to allow for imine formation.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Stir at room temperature for 12-16 hours.

-

Quench with saturated aqueous sodium bicarbonate solution.

-

Extract with DCM, dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Caption: Synthetic pathways to trisubstituted pyridines.

Caption: General experimental workflows.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. jackwestin.com [jackwestin.com]

- 15. Khan Academy [khanacademy.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Wittig reaction - Wikipedia [en.wikipedia.org]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes & Protocols: Selective Functionalization of the C-2 Position of (2,5-Dibromopyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2,5-Dibromopyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure features three distinct points for modification: the two bromine atoms at the C-2 and C-5 positions and the hydroxymethyl group at C-3. The ability to selectively functionalize one position while leaving the others intact is crucial for the synthesis of complex molecular architectures. This document provides detailed protocols for the selective functionalization of the C-2 position, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-2 bromine atom compared to the C-5 position in dihalopyridines allows for regioselective C-C bond formation, enabling the synthesis of a diverse library of 2-aryl-5-bromo-3-(hydroxymethyl)pyridine derivatives.

Principle of the Reaction: The Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. The catalytic cycle, which is central to this transformation, consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the C-2 position of the pyridine ring. This is typically the rate-determining step and occurs preferentially at the more electron-deficient C-2 position.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups (including the hydroxymethyl group in the target substrate), and the commercial availability of a vast array of boronic acids.

Data Presentation: C-2 Arylation via Suzuki-Miyaura Coupling

The following table summarizes representative yields for the selective Suzuki-Miyaura cross-coupling at the C-2 position of 2,5-dihalopyridine and related scaffolds. While data for the exact this compound substrate is not extensively published, these examples with structurally similar substrates provide a strong indication of expected reactivity and yields under various conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 14 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 14 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | 78 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 12 | 82 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 15 | 75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | THF/H₂O | 80 | 18 | 81 |

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura arylation at the C-2 position of this compound.

Materials and Reagents:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flask, etc.)

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and the palladium catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours, indicated by the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual base and water-soluble impurities, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-bromo-3-(hydroxymethyl)pyridine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow for the described functionalization.

Application Notes and Protocols: Selective Reaction at the C-5 Bromine of (2,5-Dibromopyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2,5-Dibromopyridin-3-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its two bromine atoms at the C-2 and C-5 positions exhibit different reactivities, presenting a synthetic challenge for regioselective functionalization. Typically, in dihalopyridines, the C-2 position (α to the nitrogen) is more electron-deficient and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Consequently, achieving selective functionalization at the less reactive C-5 position requires carefully optimized conditions.

These application notes provide detailed protocols for achieving selective C-5 functionalization of this compound via common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The methodologies described herein are designed to override the intrinsic reactivity of the C-2 position, enabling the synthesis of diverse 5-substituted-2-bromopyridine derivatives.

Selective C-5 Suzuki-Miyaura Coupling